molecular formula C11H10N2 B030124 2-Amino-6-phenylpyridine CAS No. 39774-25-9

2-Amino-6-phenylpyridine

Cat. No. B030124
CAS RN: 39774-25-9
M. Wt: 170.21 g/mol
InChI Key: XDWUSBKLDNVDDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis through Displacement : 2-Amino-6-phenylpyridine can be synthesized by displacing a methylsulfinyl group from the 6-position of the pyridine ring. The process involves the use of 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate (Teague, 2008).
  • Efficient and Cost-Effective Synthesis : Another method involves the synthesis of 2-phenyl-3-aminopyridine from 2-chloro-3-aminopyridine using an imine as a protecting group, followed by Suzuki coupling with phenylboronic acid (Caron et al., 2001).

Molecular Structure Analysis

  • Structural Studies : The molecular structure of 2-Amino-6-phenylpyridine and its derivatives has been extensively studied, often involving X-ray diffraction and NMR techniques. These studies reveal intricate details about the compound's molecular framework and bonding patterns (Jayarajan et al., 2019).

Chemical Reactions and Properties

  • Reactivity with Nitric Oxide Synthase : A series of 6-phenyl-2-aminopyridines exhibit potent and selective inhibition of the neuronal isoform of nitric oxide synthase, demonstrating the compound's significant biochemical reactivity (Lowe et al., 2004).

Physical Properties Analysis

  • Optical Properties : The compound and its derivatives have been analyzed for their optical properties, including non-linear optical (NLO) behavior and molecular docking analyses, revealing insights into their potential applications in various fields (Jayarajan et al., 2019).

Chemical Properties Analysis

  • Catalytic Properties : The compound's derivatives, such as N-substituted-2-aminomethyl-6-phenylpyridines, have shown promising catalytic properties, particularly in palladium and ruthenium complexes. These properties are crucial in various chemical synthesis and industrial applications (Wang et al., 2011).

Scientific Research Applications

Synthesis and Catalysis

2-Amino-6-phenylpyridine derivatives are pivotal in synthesizing bioactive compounds and organic materials. Bolliger et al. (2011) highlighted its role in creating 2-aminopyridines through selective reactions, demonstrating its critical position in organic synthesis and catalysis Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. The flexibility and general applicability of the reaction protocols for 2-aminopyridines underscore their potential across a wide array of chemical syntheses.

Corrosion Inhibition

The structural motif of 2-amino-6-phenylpyridine has been explored for corrosion inhibition, particularly in protecting metals in acidic environments. Verma et al. (2018) investigated N-substituted 2-aminopyridine derivatives for their effectiveness in mitigating mild steel corrosion, revealing significant protective capabilities Gravimetric, Electrochemical, Surface Morphology, DFT, and Monte Carlo Simulation Studies on Three N-Substituted 2-Aminopyridine Derivatives as Corrosion Inhibitors of Mild Steel in Acidic Medium. This application is particularly relevant for industries seeking to extend the lifespan of metal components in corrosive environments.

Material Science and Fluorescence

In the realm of material science, 2-amino-6-phenylpyridine derivatives have been employed to tune the fluorescence properties of compounds. Cheon et al. (2007) demonstrated the modification of fluorescence properties through N-substitution, offering insights into designing materials with specific optical properties Tuning of fluorescence properties of aminoterpyridine fluorophores by N-substitution. Such materials are crucial for developing sensors, organic light-emitting diodes (OLEDs), and other photonic applications.

Pharmacological and Biological Applications

Beyond material science, 2-amino-6-phenylpyridine derivatives have been explored for their pharmacological potential. Samadi et al. (2010) synthesized derivatives that showed modest inhibitory effects on enzymes relevant to Alzheimer's disease, indicating their potential as therapeutic agents Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. I. Synthesis, biological assessment, and molecular modeling of simple and readily available 2-aminopyridine-, and 2-chloropyridine-3,5-dicarbonitriles. The versatility in functionalization and the biological activities exhibited by these compounds underscore their importance in medicinal chemistry.

properties

IUPAC Name

6-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWUSBKLDNVDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344633
Record name 2-Amino-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-phenylpyridine

CAS RN

39774-25-9
Record name 2-Amino-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-6-bromopyridine 10 g (58 mmol), phenylboronic acid 8.5 g (70 mmol) and tetrakis(triphenylphosphine)palladium 1.3 g (1.2 mmol) were dissolved in 60 mL of 1,2-dimethoxyethane. A 2.0M sodium carbonate aqueous solution 30 mL was added thereto, and the solution was refluxed for 8 hours under argon atmosphere by heating. After finishing the reaction, the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 6.9 g (yield: 70%) of 2-amino-6-phenylpyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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